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Compound of Interest

Compound Name: N-Allylstearamide

Cat. No.: B080502 Get Quote

N-Allylstearamide is a unique chemical compound characterized by its bifunctional nature. It

incorporates a long, saturated C18 stearamide aliphatic chain, which imparts hydrophobicity,

lubricity, and waxy characteristics, with a reactive terminal allyl group (prop-2-enyl). This dual-

feature design makes N-Allylstearamide a valuable monomer and chemical intermediate,

particularly in the fields of polymer chemistry and material science. The presence of the

polymerizable double bond allows for its integration into polymer backbones, while the long

alkyl chain can be leveraged to control surface properties, solubility, and morphology. This

guide provides a comprehensive technical overview of its properties, synthesis,

characterization, applications, and handling for researchers and drug development

professionals exploring novel functional materials.

Physicochemical and Structural Properties
N-Allylstearamide, with the IUPAC name N-prop-2-enyloctadecanamide, is defined by a

molecular structure that marries a hydrophilic amide linkage with two distinct hydrophobic

moieties: a long alkyl chain and a short allyl group.[1] This structure is fundamental to its

physical properties and potential applications.
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Property Value Source

CAS Number 13360-25-3 [1]

Molecular Formula C₂₁H₄₁NO [1]

Molecular Weight 323.6 g/mol [1]

IUPAC Name N-prop-2-enyloctadecanamide [1]

Synonyms
N-allyl stearamide, N-

Allyloctadecanamide
[1]

Physical State

Solid at room temperature

(predicted based on the high

molecular weight and long

alkyl chain of the parent

stearamide)

[2]

Solubility

Expected to be soluble in

nonpolar organic solvents and

insoluble in water, analogous

to other long-chain N-alkyl

amides.[3]

N/A

Melting Point

Data not publicly available.

The parent compound,

stearamide, has a melting

point of >107°C.[4] Alkylation

can significantly lower the

melting point.[3]

N/A

Boiling Point Data not publicly available. N/A

Synthesis and Mechanism
The most common and industrially viable method for synthesizing N-Allylstearamide is

through the acylation of allylamine with a stearic acid derivative. The reaction typically employs

stearoyl chloride in the presence of a base (like triethylamine or pyridine) to neutralize the HCl

byproduct. This is a variation of the well-known Schotten-Baumann reaction.
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Causality of Reagent Choice:

Stearoyl Chloride: The acyl chloride is highly reactive, ensuring a high yield and favorable

reaction kinetics at moderate temperatures. Using stearic acid directly would require higher

temperatures and catalysts, potentially leading to side reactions involving the allyl group.

Allylamine: As the nucleophile, it provides the requisite allyl functionality.

Base: Essential for scavenging the generated HCl, which would otherwise protonate the

allylamine, rendering it non-nucleophilic and halting the reaction.

Stearoyl Chloride
(C₁₇H₃₅COCl) +

Allylamine
(H₂C=CHCH₂NH₂)

Base (Triethylamine)
Solvent (e.g., THF) N-Allylstearamide

Triethylammonium Chloride
((C₂H₅)₃NH⁺Cl⁻)

Acylation

Click to download full resolution via product page

Caption: Synthesis of N-Allylstearamide via acylation of allylamine.

Protocol 1: Laboratory-Scale Synthesis of N-
Allylstearamide
This protocol is a self-validating system, where successful synthesis is confirmed by

spectroscopic analysis.

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(N₂ or Ar), add allylamine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to

0°C in an ice bath. Add triethylamine (1.1 eq) as an acid scavenger.
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Reagent Addition: Dissolve stearoyl chloride (1.05 eq) in anhydrous THF. Add this solution

dropwise to the stirred allylamine solution over 30-60 minutes, maintaining the temperature

at 0°C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC)

by observing the consumption of the starting materials.

Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate.

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine. Dry the

organic layer over anhydrous sodium sulfate.

Purification: Concentrate the organic layer under reduced pressure. The crude product can

be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone)

to yield the pure N-Allylstearamide as a waxy solid.

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and

IR spectroscopy, as detailed in the following section.

Spectroscopic Characterization Profile
The structure of N-Allylstearamide can be unequivocally confirmed through a combination of

spectroscopic techniques.[5][6][7] The expected spectral features are outlined below.
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Technique Functional Group
Expected Chemical
Shift / Wavenumber

Key Features &
Interpretation

¹H NMR
Vinyl Protons (-

CH=CH₂)

δ 5.7-5.9 ppm (m,

1H)δ 5.0-5.2 ppm (m,

2H)

The complex multiplet

(m) patterns arise

from geminal and

vicinal coupling. The

downfield shift is

characteristic of

protons on a double

bond.

Allyl Methylene (-CH₂-

NH)
δ 3.8-4.0 ppm (t, 2H)

The signal is a triplet

(t) due to coupling

with the adjacent vinyl

proton. Its position is

influenced by the

adjacent nitrogen

atom.

Amide Proton (-NH-)
δ 5.5-6.5 ppm (br s,

1H)

A broad singlet (br s)

that is exchangeable

with D₂O. Its chemical

shift can be highly

variable depending on

concentration and

solvent.

Methylene α to C=O (-

CH₂-CO)
δ 2.1-2.3 ppm (t, 2H)

A triplet due to

coupling with the

adjacent methylene

group in the alkyl

chain.

Alkyl Chain (-CH₂-)n δ 1.2-1.6 ppm (br m)

A large, broad

multiplet representing

the bulk of the

methylene groups in

the stearate chain.
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Terminal Methyl (-

CH₃)
δ 0.8-0.9 ppm (t, 3H)

A characteristic triplet

for the terminal methyl

group of the long alkyl

chain.

IR Spectroscopy N-H Stretch
3300 cm⁻¹ (sharp,

medium)

Characteristic of a

secondary amide N-H

bond.

C-H Stretches (Alkyl)
2850-2960 cm⁻¹

(strong)

Symmetrical and

asymmetrical

stretching of the C-H

bonds in the long

aliphatic chain.

C=O Stretch (Amide I) 1640 cm⁻¹ (strong)

A very strong and

reliable absorption for

the amide carbonyl

group.

N-H Bend (Amide II) 1550 cm⁻¹ (medium)

In-plane bending of

the N-H bond, coupled

with C-N stretching.

C=C Stretch (Allyl) 1645 cm⁻¹ (weak)

Often weak and can

be obscured by the

stronger amide I band.

Mass Spectrometry Molecular Ion [M]⁺ m/z = 323.32

The parent peak

corresponding to the

molecular weight of

the compound.[1]

Core Applications in Research and Development
The primary utility of N-Allylstearamide stems from its ability to participate in polymerization

reactions, making it a functional monomer for creating specialized polymers.[8]

Polymer Synthesis and Modification
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N-Allylstearamide can be used in several polymerization strategies:

Homopolymerization: While allyl monomers are known to undergo degradative chain

transfer, which can limit the achievable molecular weight, homopolymerization can produce

low-molecular-weight waxes or oligomers with reactive side chains.[8][9]

Copolymerization: This is the most promising application. Copolymerizing N-Allylstearamide
with more reactive monomers (e.g., acrylates, styrenes) allows for the incorporation of the

long, hydrophobic stearamide side-chains into a variety of polymer backbones.[10] This can

be used to modify the properties of the resulting copolymer, imparting:

Internal Lubricity: Reducing friction within a polymer matrix.

Hydrophobicity: Creating water-repellent surfaces.

Plasticization: Increasing flexibility and reducing brittleness.

Grafting Monomer: The allyl group can serve as a site for grafting onto existing polymer

backbones or surfaces, effectively "functionalizing" a material with the properties of the

stearamide chain.

N-Allylstearamide
Monomer

Copolymerization
(Solution or Bulk)

Co-monomer
(e.g., Styrene)

Radical Initiator
(e.g., AIBN, BPO)

Initiates

Functional Copolymer
with Stearamide Side-Chains

Forms

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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